Cas no 760158-03-0 (Cycloheptanol,4-amino-, (1S,4R)-)

Cycloheptanol,4-amino-, (1S,4R)- Chemical and Physical Properties
Names and Identifiers
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- Cycloheptanol,4-amino-, (1S,4R)-
- Cycloheptanol, 4-amino-, (1S,4R)- (9CI)
- (1S,4R)-4-Amino-cycloheptanol
- (+/-)-Cis-4-aminocycloheptanol
- SCHEMBL3206188
- AKOS006347359
- Cycloheptanol,4-amino-,(1S,4R)-(9ci)
- cis-4-amino-cycloheptanol
- (1S,4R)-4-aminocycloheptan-1-ol
- 760158-03-0
- SDTKRRSCXYJDFE-RQJHMYQMSA-N
-
- MDL: MFCD18834223
- Inchi: InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7+/m1/s1
- InChI Key: SDTKRRSCXYJDFE-RQJHMYQMSA-N
- SMILES: C1CC(CCC(C1)O)N
Computed Properties
- Exact Mass: 129.11500
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25000
- LogP: 1.33900
Cycloheptanol,4-amino-, (1S,4R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1122955-100mg |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 96% | 100mg |
$420 | 2022-10-24 | |
eNovation Chemicals LLC | Y1122955-500mg |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 96% | 500mg |
$1145 | 2022-10-24 | |
eNovation Chemicals LLC | Y1122955-5g |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 95% | 5g |
$11115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122955-1g |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 95% | 1g |
$3000 | 2025-02-24 | |
eNovation Chemicals LLC | Y1122955-5g |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 95% | 5g |
$11115 | 2025-02-24 | |
eNovation Chemicals LLC | Y1122955-5g |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 95% | 5g |
$11115 | 2025-02-18 | |
eNovation Chemicals LLC | Y1122955-1g |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 95% | 1g |
$3000 | 2025-02-18 | |
eNovation Chemicals LLC | Y1122955-250mg |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 96% | 250mg |
$660 | 2022-10-24 | |
eNovation Chemicals LLC | Y1122955-1g |
(1S,4R)-4-Amino-cycloheptanol |
760158-03-0 | 95% | 1g |
$3000 | 2024-07-28 |
Cycloheptanol,4-amino-, (1S,4R)- Related Literature
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1. α-Chloronitroso compounds derived from carbohydrate ketones: cycloadditions with cyclic dienes, a synthesis of (–)-physoperuvine and a formal synthesis of (+)-epibatidineAdrian Hall,Patrick D. Bailey,David C. Rees,Georgina M. Rosair,Richard H. Wightman J. Chem. Soc. Perkin Trans. 1 2000 329
Additional information on Cycloheptanol,4-amino-, (1S,4R)-
Cycloheptanol,4-amino-, (1S,4R)- (CAS No. 760158-03-0): A Comprehensive Overview
The compound Cycloheptanol,4-amino-, (1S,4R)-, identified by the CAS registry number 760158-03-0, is a specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable substrate for research and development in drug design and material science.
Recent studies have highlighted the potential of Cycloheptanol,4-amino-, (1S,4R)- in the synthesis of bioactive molecules. Researchers have explored its role as a chiral building block in asymmetric synthesis, leveraging its specific stereochemistry to construct complex molecular architectures. The compound's amino group and cycloheptanol ring provide versatile sites for further functionalization, enabling the creation of diverse derivatives with potential therapeutic applications.
In terms of synthesis, the preparation of Cycloheptanol,4-amino-, (1S,4R)- involves advanced methodologies such as enantioselective catalysis and stereoselective reductions. These techniques ensure the high enantiomeric purity required for its use in chiral recognition studies and enantioselective reactions. The compound's stability under various reaction conditions has also been extensively investigated, making it a reliable reagent in organic transformations.
The application of Cycloheptanol,4-amino-, (1S,4R)- extends beyond traditional organic synthesis. Recent advancements have demonstrated its utility in the development of novel materials for optoelectronic devices. By incorporating this compound into polymer frameworks, scientists have achieved enhanced electronic properties and improved device performance. This interdisciplinary approach underscores the compound's versatility and broad applicability across multiple scientific domains.
From a pharmacological perspective, Cycloheptanol,4-amino-, (1S,4R)- has shown promise as a lead compound in drug discovery programs targeting specific biological pathways. Its unique structure allows for interactions with proteins and enzymes at critical binding sites, potentially leading to the development of novel therapeutic agents. Ongoing research is focused on optimizing its bioavailability and pharmacokinetic profiles to enhance its suitability for clinical applications.
In conclusion, Cycloheptanol,4-amino-, (1S,4R)- (CAS No. 760158-03-0) stands as a pivotal molecule in contemporary chemical research. Its distinctive properties and wide-ranging applications make it an essential component in the advancement of science and technology. As new discoveries emerge, this compound continues to play a vital role in shaping the future of organic chemistry and related disciplines.
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